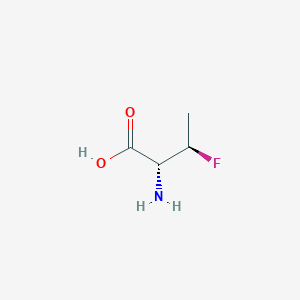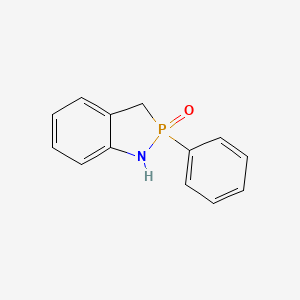
2-Phenyl-2,3-dihydro-1H-1,2lambda~5~-benzazaphosphol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenyl-2,3-dihydro-1H-1,2lambda5-benzazaphosphol-2-one is a heterocyclic compound that contains a phosphorus atom within its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-2,3-dihydro-1H-1,2lambda5-benzazaphosphol-2-one can be achieved through several methods. One common approach involves the reaction of phenylphosphine with an appropriate precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of 2-phenyl-2,3-dihydro-1H-1,2lambda5-benzazaphosphol-2-one may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize yield and efficiency while minimizing waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
2-phenyl-2,3-dihydro-1H-1,2lambda5-benzazaphosphol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphorus-containing products.
Reduction: Reduction reactions can lead to the formation of different reduced phosphorus species.
Substitution: The compound can undergo substitution reactions where one or more atoms in the ring are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can result in a variety of substituted benzazaphosphol derivatives.
Applications De Recherche Scientifique
2-phenyl-2,3-dihydro-1H-1,2lambda5-benzazaphosphol-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex phosphorus-containing compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions involving phosphorus.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
Mécanisme D'action
The mechanism by which 2-phenyl-2,3-dihydro-1H-1,2lambda5-benzazaphosphol-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s phosphorus atom plays a crucial role in these interactions, often forming bonds with other atoms or groups within the target molecules. These interactions can lead to changes in the target’s structure and function, resulting in various biological and chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-phenyl-2,3-dihydro-1H-1,2lambda5-benzazaphosphol-2-one include other phosphorus-containing heterocycles such as:
- 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole
- 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one
- 2-halo-N-(1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide
Uniqueness
What sets 2-phenyl-2,3-dihydro-1H-1,2lambda5-benzazaphosphol-2-one apart from these similar compounds is its specific ring structure and the presence of the phosphorus atom. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
82632-12-0 |
|---|---|
Formule moléculaire |
C13H12NOP |
Poids moléculaire |
229.21 g/mol |
Nom IUPAC |
2-phenyl-1,3-dihydro-1,2λ5-benzazaphosphole 2-oxide |
InChI |
InChI=1S/C13H12NOP/c15-16(12-7-2-1-3-8-12)10-11-6-4-5-9-13(11)14-16/h1-9H,10H2,(H,14,15) |
Clé InChI |
ZQXPGJJFUQBULL-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2NP1(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


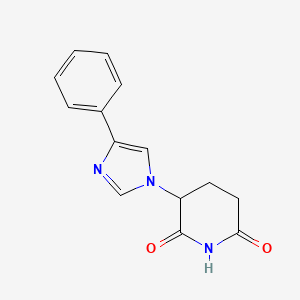
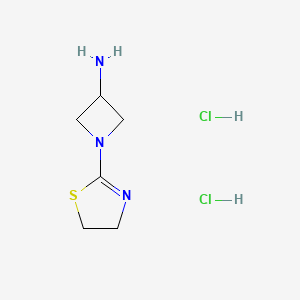
![1-[(4-Bromo-3-methylphenyl)methyl]piperazine](/img/structure/B13481349.png)

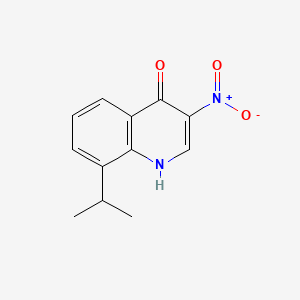



![3-[(Chlorocarbonyl)oxy]propane-1-sulfonyl fluoride](/img/structure/B13481381.png)
![5-[2-(4-Aminophenyl)ethylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13481389.png)

